molecular formula C16H26N6O4S2 B2478556 1-((1H-imidazol-4-yl)sulfonyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903693-91-3

1-((1H-imidazol-4-yl)sulfonyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2478556
CAS RN: 1903693-91-3
M. Wt: 430.54
InChI Key: AGMNJOAJGAIUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H26N6O4S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Inhibitive Properties and Surface Morphology Studies : Research on heterocyclic diazoles, including imidazole and pyrazole derivatives, has shown their effectiveness as corrosion inhibitors for iron in acidic environments. These compounds decrease the corrosion current and increase charge-transfer resistance, suggesting potential applications in protecting metals against corrosion (Babić-Samardžija et al., 2005).

Synthetic Chemistry

Diazo-Transfer Reagent Synthesis : Imidazole-1-sulfonyl azide and its derivatives are valuable reagents for diazo-transfer reactions, highlighting the utility of imidazole-sulfonyl compounds in synthesizing azides from primary amines, which are crucial intermediates in many chemical syntheses (Potter et al., 2016).

1,3-Dipolar Cycloaddition Reactions : The use of sulfonyl-pyrazolines in 1,3-dipolar cycloaddition reactions to synthesize cyclopropanes and other cyclic compounds demonstrates the role of sulfonyl derivatives in facilitating selective and efficient chemical transformations (Cruz Cruz et al., 2009).

Organocatalysis

Zwitterionic Imidazolium Salt as an Organocatalyst : An imidazole-based zwitterionic salt has been identified as an efficient organocatalyst for the tetrahydropyranylation of alcohols, showcasing the catalytic capabilities of imidazole derivatives in organic reactions (Mahato et al., 2017).

Antioxidant Activity

Synthesis and Antioxidant Activity of Sulfonyl Derivatives : The preparation and evaluation of bis(sulfonyl) derivatives for their antioxidant properties reveal the potential of sulfonyl-containing compounds in developing therapeutics or additives with antioxidant capabilities (Lavanya et al., 2014).

properties

IUPAC Name

1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4S2/c1-12(2)22-14(4)16(13(3)19-22)28(25,26)21-7-5-6-20(8-9-21)27(23,24)15-10-17-11-18-15/h10-12H,5-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNJOAJGAIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-imidazol-4-yl)sulfonyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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